molecular formula C40H45N7O10 B606983 dBRD9 CAS No. 2170679-45-3

dBRD9

货号 B606983
CAS 编号: 2170679-45-3
分子量: 783.84
InChI 键: AIOCFZJGGGEWDK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DBRD9 is a potent and selective Degrader (PROTAC®) of BRD9 . It is composed of the BRD9 inhibitor BI 7273 conjugated to the cereblon E3 ligase ligand pomalidomide . It does not degrade BRD4 or BRD7 at concentrations up to 5 μM . It displays antiproliferative effects in human AML cell lines .


Synthesis Analysis

DBRD9 is composed of the BRD9 inhibitor BI 7273 conjugated to the cereblon E3 ligase ligand pomalidomide .


Molecular Structure Analysis

The molecular formula of dBRD9 is C40H45N7O10 . The exact mass is 783.32 and the molecular weight is 783.840 .


Chemical Reactions Analysis

DBRD9 selectively binds BRD9 and elicits near complete degradation of BRD9 at nanomolar concentrations . It inhibits growth of synovial sarcoma cells in vitro and tumor progression in a synovial sarcoma xenograft mouse model .


Physical And Chemical Properties Analysis

The molecular weight of dBRD9 is 856.75 . It appears as a yellow solid . It is soluble to 20 mM in water and to 50 mM in DMSO .

科学研究应用

  1. BRD9作为癌症治疗靶点:BRD9是人类BAF(SWI/SNF)核小体重塑复合物的一个组成部分,已经成为癌症治疗中备受关注的有前途的靶点。Remillard等人(2017年)的研究开发了第一批BRD9定向化学降解剂,包括dBRD9,通过设计异双功能配体。这些降解剂与它们的母体配体相比显示出显著增强的效力,使它们成为研究癌症中BRD9的有用工具(Remillard et al., 2017)

  2. 对多发性骨髓瘤核糖体生物发生的影响:Kurata等人(2023年)研究了BRD9在多发性骨髓瘤(MM)中的临床和生物学影响。他们发现高表达的BRD9与MM的不良预后相关。用dBRD9-A,一种蛋白降解靶向嵌合物,靶向BRD9导致核糖体生物发生基因的下调,蛋白合成机器的破坏,并且在体外和体内抑制了MM细胞的生长。这项研究突显了BRD9在调控与核糖体生物发生相关的基因表达中的作用,并支持其作为MM中新型治疗靶点的潜力(Kurata et al., 2023)

作用机制

BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, is required for the viability of prostate cancer cell lines in vitro and for optimal xenograft tumor growth in vivo . BRD9 interacts with androgen receptor (AR) and CCCTC-binding factor (CTCF), and modulates AR-dependent gene expression . The GBAF complex exhibits overlapping genome localization and transcriptional targets as bromodomain and extraterminal domain–containing (BET) proteins, which are established AR coregulators .

安全和危害

DBRD9 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

属性

IUPAC Name

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOCFZJGGGEWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H45N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135397681

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。